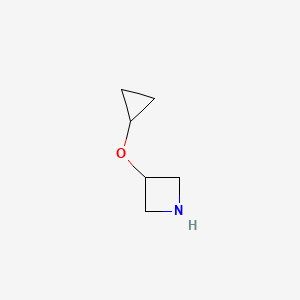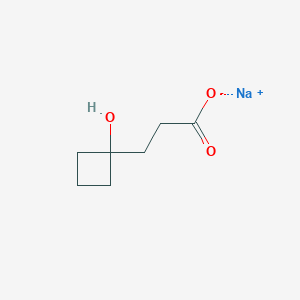
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound with the molecular weight of 229 . It has the IUPAC name 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The InChI code for this compound is 1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is 1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a molecular weight of 229 . The compound is liquid in physical form .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Pyrazole derivatives, due to their structural diversity and biological relevance, are of significant interest in synthetic chemistry. For instance, the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of halogenated pyrazoles as intermediates in the preparation of pyrazole compounds under mild conditions, resulting in products with excellent regioselectivity and yields (Lu et al., 2019). Similarly, microwave-assisted and continuous flow multistep synthesis techniques have been employed to efficiently produce 4-(pyrazol-1-yl)carboxanilides, highlighting the versatility of pyrazole derivatives in facilitating rapid and high-yield syntheses (Obermayer et al., 2011).
Biological Evaluation
Research into the biological activities of pyrazole derivatives has led to the identification of compounds with significant biological effects. A study on the design, synthesis, and biological evaluation of a library of pyrazole-4-carboxamides revealed a range of compounds with potential biological activities, indicating the broad applicability of pyrazole derivatives in medicinal chemistry (Donohue et al., 2002). Moreover, novel pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity, showing that some compounds exhibited significant efficacy against phytopathogenic fungi (Du et al., 2015).
Material Science and Catalysis
In material science and catalysis, pyrazole derivatives have been explored for their potential as precursors and catalysts. Indium bromide catalyzed the regio-selective synthesis of pyrazole-4-carboxylates, showcasing the efficiency of using halogenated pyrazoles in synthesizing complex organic compounds (Prabakaran et al., 2012). Furthermore, palladium complexes of pyrazolated thio/selenoethers have been synthesized and demonstrated to be efficient pre-catalysts for Suzuki-Miyaura coupling reactions, highlighting the utility of pyrazole derivatives in facilitating organic transformations (Sharma et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKFQQILFWVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1006471-09-5 |
Source


|
| Record name | 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)
![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)






![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)


![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)